molecular formula C16H16N2O3 B4819827 N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide

N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide

Cat. No. B4819827
M. Wt: 284.31 g/mol
InChI Key: FAIOKVAJGAWMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide, also known as AMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMMA is a derivative of benzamide and has been synthesized using several methods. In

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has also been found to exhibit antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of topoisomerase II activity, and the inhibition of cancer cell growth. N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has also been found to exhibit antioxidant activity, which may contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has several advantages for use in lab experiments, including its high yield of synthesis and its ability to inhibit the activity of acetylcholinesterase and topoisomerase II. However, N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of Alzheimer's disease, and the exploration of its potential use in the treatment of other diseases, such as cancer. Further studies are also needed to determine the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide in humans.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

IUPAC Name

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-9-12(5-8-14(10)21-2)16(20)18-13-6-3-11(4-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOKVAJGAWMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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